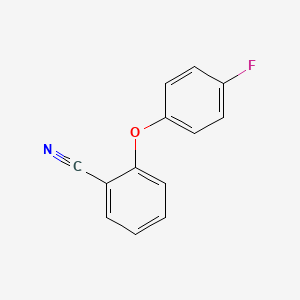

2-(4-Fluoro-phenoxy)-benzonitrile

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQIIIWKDPJWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651525 | |

| Record name | 2-(4-Fluorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020922-27-3 | |

| Record name | 2-(4-Fluorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4-Fluoro-phenoxy)-benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- CAS Number : 1020922-27-3

This compound features a fluorophenyl group linked to a benzonitrile moiety, which may influence its interaction with biological targets.

Antifungal Properties

Research indicates that compounds similar to this compound possess antifungal properties. The mechanism often involves the disruption of ergosterol biosynthesis, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately fungal cell death .

Anticancer Potential

Preliminary studies suggest that compounds with similar structures have shown promise in anticancer applications. They may act by:

- Inducing apoptosis in cancer cells.

- Inhibiting tumor growth through various pathways.

For instance, a study highlighted the potential of aryloxy tetramethylcyclobutanes derived from related compounds in targeting androgen receptors, indicating a possible avenue for anticancer activity .

Case Studies

- Antifungal Activity Evaluation : A study evaluated the antifungal efficacy of various benzonitrile derivatives against Candida albicans. Results indicated that certain derivatives exhibited significant inhibition, suggesting that this compound could have similar effects due to structural analogies.

- In Vitro Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that structurally related compounds could induce cytotoxic effects. These findings support further investigation into the potential anticancer properties of this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antifungal, Anticancer | Inhibition of ergosterol biosynthesis; apoptosis |

| Cyproconazole | Antifungal | Inhibition of lanosterol 14α-demethylase |

| Tebuconazole | Antifungal | Similar mechanism targeting ergosterol synthesis |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Research indicates that 2-(4-Fluoro-phenoxy)-benzonitrile exhibits significant potential as an anticancer agent. It has been studied for its ability to inhibit certain protein interactions that are crucial for cancer cell proliferation. For instance, compounds structurally related to this compound have been evaluated for their effectiveness against various cancer types, showcasing promising results in preclinical studies.

Pharmacological Studies:

The compound has been investigated for its role as a modulator of specific biological pathways. It has shown potential in targeting the MDM2 protein, which is involved in the regulation of the p53 tumor suppressor pathway. Inhibitors of MDM2 are being explored as therapeutic agents for cancers characterized by p53 dysfunction, making this compound a candidate for further development in this area .

Antimicrobial Applications

Antibacterial Activity:

this compound has been identified as part of a class of compounds with antimicrobial properties. Its derivatives have been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics. This property is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .

Formulation Development:

The compound can be incorporated into pharmaceutical formulations aimed at treating infections caused by resistant bacteria. Its effectiveness can be enhanced through structural modifications or by combining it with other antimicrobial agents to overcome resistance mechanisms .

Materials Science

Polymeric Composites:

In materials science, this compound can be utilized in the synthesis of polymeric composites. Its unique chemical structure allows it to act as a functional monomer or additive, improving the mechanical and thermal properties of polymers. This application is particularly valuable in developing advanced materials for industrial use .

Nanomaterials:

The compound's properties enable its incorporation into nanomaterials for applications in drug delivery systems. By modifying nanoparticles with this compound, researchers can create targeted delivery systems that enhance the bioavailability and efficacy of therapeutic agents .

Research Tool in Biological Studies

Biochemical Assays:

In biochemical research, this compound serves as a valuable tool for studying protein-ligand interactions. Its ability to selectively bind to certain proteins makes it useful in high-throughput screening assays aimed at identifying new drug candidates or elucidating biological pathways .

Imaging Studies:

The compound has potential applications in imaging studies, particularly in the development of radiolabeled compounds for positron emission tomography (PET). Its structural characteristics facilitate the attachment of radioactive isotopes, enabling visualization of biological processes in vivo .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Fluoro-6-phenoxybenzonitrile (CAS 175204-06-5)

- Structure: Fluorine at the ortho position relative to the phenoxy group.

- Impact : The ortho-fluorine increases steric hindrance and may reduce planarity compared to the para-substituted target compound. This positional difference can alter dipole moments and reactivity in cross-coupling reactions .

2-Fluoro-4-(4-fluorophenyl)benzonitrile (CAS 1214332-40-7)

- Structure : Contains a biphenyl system with fluorines at the para positions of both rings.

- This makes it more reactive in nucleophilic additions compared to the mono-fluorinated target compound .

Functional Group Variations

4-(4-Fluorophenoxy)benzoic Acid (CAS 129623-61-6)

- Structure : Replaces the nitrile group with a carboxylic acid.

- Impact : Introduces acidity (pKa ~4-5) and hydrogen-bonding capacity, which are absent in the nitrile-containing target compound. This difference is critical in pharmaceutical formulations where solubility and pH stability are prioritized .

4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile (CAS 76783-44-3)

Physical and Chemical Properties

Preparation Methods

Coupling Reaction Between Fluorophenol and Halogenated Benzonitrile/Benzophenone

- Reactants: 4-fluorophenol and a halogenated benzonitrile or benzophenone derivative (e.g., 4-chlorobenzonitrile or 4-chlorobenzophenone).

- Base: Aqueous potassium hydroxide or sodium hydroxide solution.

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- Temperature: Elevated temperatures typically between 70°C to 125°C.

- Reaction Time: Extended periods, often 12 to 20 hours, to ensure complete conversion.

- Atmosphere: Often inert (nitrogen or argon) to prevent oxidation or side reactions.

Example from Patent Literature:

- 2-fluorophenol (2.00 moles) is reacted with 4-chlorobenzophenone (2.00 moles) in the presence of 43% KOH aqueous solution (2.02 moles) and methyl sulfoxide as solvent.

- The mixture is heated at 125°C for 20 hours with continuous removal of water by decompression.

- Post-reaction, the mixture is acidified with concentrated hydrochloric acid and extracted with perchloroethane.

- The organic layer is washed, concentrated under reduced pressure, and purified by vacuum distillation or column evaporation.

- Yield: Approximately 76-87% of the desired 4-(2-fluorophenoxy) benzophenone intermediate is obtained.

Conversion of Benzophenone Intermediate to Benzonitrile

While the patent primarily describes the preparation of fluorophenoxy benzophenone derivatives, the benzonitrile can be prepared via further functional group transformations such as oxidation, dehydration, or substitution reactions on the benzophenone intermediate.

Alternative Synthetic Route: Oxime Formation and Dehydration

A more specific method for preparing fluorinated benzonitriles (related to 2-(4-fluoro-phenoxy)-benzonitrile) involves:

- Conversion of 4-fluoro-2-methylbenzaldehyde to its oxime derivative under mild conditions (20-35°C).

- Subsequent dehydration of the oxime to the nitrile using reagents such as phosphorus pentoxide, concentrated sulfuric acid, or sodium bisulfate monohydrate in solvents like toluene.

- Reaction temperature for dehydration is typically 100-120°C.

- The nitrile product can be isolated by crystallization from a toluene-hexane mixture.

This method avoids the use of toxic copper cyanide reagents and harsh brominated intermediates, offering a more environmentally friendly and scalable approach.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- Base and Solvent Choice: Strong bases like KOH in aqueous solution combined with polar aprotic solvents (DMSO, DMF) facilitate the nucleophilic substitution effectively.

- Temperature Control: Elevated temperatures improve reaction rates but require careful control to avoid decomposition or side reactions.

- Removal of Water: Continuous removal of water during reaction shifts equilibrium toward product formation, enhancing yield.

- Purification: Vacuum distillation or column evaporation effectively removes impurities and isolates the target compound.

- Environmental and Safety Considerations: Avoiding copper (I) cyanide and brominated intermediates is preferable due to toxicity and handling difficulties.

- Yield and Purity: Optimized conditions yield 76-90% of product with purities often above 90%, suitable for further synthetic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Fluoro-phenoxy)-benzonitrile, and what are the critical reaction parameters?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 4-fluorophenol and a 2-cyanophenyl halide (e.g., bromide or iodide). Key parameters include:

- Base selection : Use of anhydrous K₂CO₃ or Cs₂CO₃ to deprotonate the phenol and promote substitution .

- Solvent : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .

- Temperature : Reactions often proceed at 80–120°C under reflux to achieve optimal yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

- Key Techniques :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.8 ppm) and nitrile carbon (δ ~115 ppm). ¹⁹F NMR confirms fluorine presence (δ -110 to -120 ppm) .

- IR Spectroscopy : Detect the nitrile stretch (~2230 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion [M⁺] at m/z 229 (C₁₃H₈FNO) and fragmentation patterns .

Q. How does the electron-withdrawing nitrile group influence the compound’s stability and reactivity in subsequent reactions?

- Mechanistic Insight : The nitrile group increases the electron deficiency of the benzene ring, enhancing susceptibility to nucleophilic attack at the phenoxy ether linkage. This effect is critical in SNAr or cross-coupling reactions .

- Experimental Design : Compare reaction rates of this compound with non-nitrile analogs (e.g., methyl or methoxy derivatives) under identical conditions to quantify electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different cell line studies?

- Approach :

- Standardization : Use identical cell lines (e.g., MCF-7, HEK-293) and assay protocols (e.g., MTT, IC₅₀) to minimize variability .

- Purity Validation : Confirm compound purity (>95%) via HPLC and elemental analysis before testing .

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., cytotoxicity in ) to identify trends or outliers .

Q. What computational chemistry approaches are suitable for predicting the binding affinity of this compound derivatives to kinase enzymes?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets .

- MD Simulations : Simulate ligand-protein stability over 100+ ns to assess binding kinetics .

- QSAR Modeling : Corporate substituent effects (e.g., fluoro vs. chloro) to predict activity trends .

Q. What strategies optimize the yield of this compound in multi-step syntheses involving air-sensitive intermediates?

- Best Practices :

- Inert Conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions) .

- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, ensuring ≤5 mol% loading .

- Workup Protocols : Employ aqueous extraction (e.g., NaHCO₃) to remove unreacted phenol and halide byproducts .

Q. In medicinal chemistry, how does the fluorine substituent position affect biological activity compared to chloro or methoxy analogs?

- Structure-Activity Relationship (SAR) :

- Fluorine : Enhances lipophilicity (logP) and metabolic stability via reduced CYP450 interactions. Example: Fluorine at para increases kinase inhibition vs. meta .

- Chloro : Higher steric bulk may reduce binding affinity but improve selectivity for hydrophobic pockets .

- Methoxy : Electron-donating groups decrease electrophilicity, reducing reactivity in SNAr but improving solubility .

Q. What are the key considerations when designing this compound analogs for OLED materials?

- Design Criteria :

- Electron-Withdrawing Groups : Nitrile and fluoro substituents enhance electron mobility, critical for TADF (thermally activated delayed fluorescence) .

- Thermal Stability : Assess decomposition temperatures (TGA) and glass transition (Tg) to ensure device longevity .

- Synthetic Feasibility : Prioritize substituents compatible with Ullmann or Suzuki couplings for scalable synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.